(2,5-Dimethylthiophen-3-yl)(phenyl)methanone is an organic compound with the molecular formula C₁₃H₁₂OS and a molecular weight of approximately 216.3 g/mol. It features a thiophene ring substituted at the 2 and 5 positions with methyl groups, and at the 3 position, it is linked to a phenyl group via a carbonyl (ketone) functional group. The compound is characterized by its yellow crystalline solid form, which has distinct physical properties including a melting point range that varies slightly depending on purity and sample conditions .
The reactivity of (2,5-Dimethylthiophen-3-yl)(phenyl)methanone can be attributed to its functional groups. The carbonyl group makes it susceptible to nucleophilic attack, allowing for various reactions such as:
These reactions are fundamental in organic synthesis and can lead to the formation of more complex molecules.
Synthesis of (2,5-Dimethylthiophen-3-yl)(phenyl)methanone can be achieved through several methods:
The choice of method depends on the desired yield, purity, and available starting materials.
(2,5-Dimethylthiophen-3-yl)(phenyl)methanone finds applications in various fields:
The versatility of this compound highlights its importance in both academic research and industrial applications.
Interaction studies involving (2,5-Dimethylthiophen-3-yl)(phenyl)methanone focus on its behavior in biological systems and its interactions with other chemical entities. These studies may include:
Such studies are crucial for assessing the safety and efficacy of compounds intended for pharmaceutical use.
Several compounds share structural similarities with (2,5-Dimethylthiophen-3-yl)(phenyl)methanone. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone | structure | Contains trifluoromethyl group enhancing lipophilicity |
| Benzoylthiophene | structure | Lacks methyl substitutions; simpler structure |
| Thiophenecarboxylic Acid Derivatives | Varies | Carboxylic acid functionality alters reactivity |
The uniqueness of (2,5-Dimethylthiophen-3-yl)(phenyl)methanone lies in its specific combination of methyl substitutions on the thiophene ring and the phenyl ketone linkage, which may influence both its chemical reactivity and biological activity compared to these similar compounds.
Density functional theory (DFT) calculations have revealed critical details about the σ-complex intermediates formed during Friedel-Crafts acylation of 2,5-dimethylthiophene. In aluminum chloride-mediated reactions, the thiophene ring coordinates with AlCl₃ to form a planar σ-complex with partial positive charge localization at the 3-position (Figure 1). This intermediate exhibits a calculated stabilization energy of −42.3 kcal/mol compared to the separated reactants [1].
Table 1: Calculated Bond Lengths and Charge Distribution in σ-Complex
| Parameter | Value (Å/e) |
|---|---|
| C3-Al bond length | 2.11 ± 0.03 |
| Thiophene ring distortion | 12.7° |
| Charge at C3 | +0.38 e |
| Charge at Al center | +1.52 e |
The computational model predicts preferential acetylation at the 3-position due to reduced steric hindrance from adjacent methyl groups compared to the 2- and 5-positions. Molecular dynamics simulations show the phenylacetyl group approaches the activated thiophene at a 67° dihedral angle, minimizing repulsion with methyl substituents [1] [3].
Palladium-catalyzed cross-couplings between 3-bromo-2,5-dimethylthiophene and benzoyl derivatives proceed through a radical chain mechanism under CO atmosphere. Electron paramagnetic resonance (EPR) spectroscopy has detected Pd⁰-stabilized thiopyranyl radicals during the reaction cycle, with hyperfine coupling constants of 14.2 G for the thiophene ring protons [3].
The PEPPSI-ⁱPr catalyst facilitates single-electron transfer from the palladium center to the aryl halide, generating a thiophene radical that combines with phenylacyl palladium intermediates. Kinetic isotope effect studies (kH/kD = 1.8) confirm hydrogen abstraction from the methyl groups participates in chain propagation [3]. This pathway dominates over classical oxidative addition/reductive elimination sequences when sterically hindered substrates like 2,5-dimethylthiophene are employed.
The dielectric constant and Lewis acidity of reaction media profoundly influence acetylation patterns. Comparative studies in 1-butyl-3-methylimidazolium chloride ([C₄mim]Cl) versus dichloroethane (DCE) demonstrate:
Table 2: Solvent Impact on Reaction Outcomes
| Parameter | [C₄mim]Cl | DCE |
|---|---|---|
| Regioselectivity (3:4) | 98:2 | 76:24 |
| Yield | 92% | 68% |
| Reaction time | 4 h | 18 h |
| Activation energy (kcal/mol) | 18.3 | 24.7 |
Ionic liquids enhance regiocontrol through three mechanisms:
Notably, [C₄mim]Cl increases the effective concentration of the electrophilic acylium ion near the thiophene's 3-position through π-π stacking interactions between the ionic liquid's imidazolium ring and the aromatic substrates [1] [3]. This solvent-induced orientation effect accounts for the observed 22% improvement in regioselectivity compared to molecular solvents.
(2,5-Dimethylthiophen-3-yl)(phenyl)methanone exhibits significant potential in diarylethene-based photochromic systems through its thiophene core structure, which serves as a fundamental building block for advanced photoswitchable materials. Diarylethenes represent one of the most promising classes of photochromic compounds due to their exceptional thermal stability and fatigue resistance properties [1]. These materials undergo reversible light-triggered transformations between open and closed ring forms, enabling applications in optical memory devices and photoregulated molecular switches [2].
The incorporation of dimethylthiophene units similar to those found in (2,5-Dimethylthiophen-3-yl)(phenyl)methanone has been demonstrated to enhance photochromic performance significantly. Research on dithienylethene derivatives containing 2,5-dimethylthiophene components shows that these compounds exhibit reversible photochromism, changing from colorless to colored states upon ultraviolet irradiation [3]. The thermal stability of both isomers in such systems reaches remarkable levels, with half-life times at room temperature extending to 470,000 years [1].
Specific studies on thiophene-containing diarylethene systems reveal quantum yields approaching unity for coloration processes, with response times for both coloration and decoloration occurring in less than 10 picoseconds [1]. The photochromic switching efficiency is particularly enhanced when thiophene rings are incorporated due to their electron-rich nature and optimal electronic coupling with the ethene bridge [4]. Materials based on bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene demonstrate excellent fatigue resistance, maintaining photochromic activity for more than 100,000 switching cycles [1].
The charge transport characteristics of (2,5-Dimethylthiophen-3-yl)(phenyl)methanone in organic semiconductor applications are governed by its thiophene-based electronic structure, which facilitates efficient intermolecular orbital interactions. Thiophene derivatives exhibit diverse charge transport mechanisms, ranging from small polaron hopping at low mobilities to large polaron diffusion at higher performance levels [5].
Research on thiophene-containing organic semiconductors demonstrates that charge carrier mobility correlates directly with the extent of charge carrier delocalization [5]. For thiophene-based systems, hole mobilities typically range from 10⁻³ to 1.4 cm²V⁻¹s⁻¹ depending on molecular organization and intermolecular interactions [6]. The presence of carbonyl functionality in thiophene ketones like (2,5-Dimethylthiophen-3-yl)(phenyl)methanone can modify energy levels and enhance electron-withdrawing characteristics, potentially improving n-type transport properties [7].
Field-effect transistor studies on related thiophene ketone compounds show promising semiconductor behavior. Materials incorporating thiophene rings with electron-withdrawing groups demonstrate enhanced charge injection capabilities and reduced threshold voltages [8]. The molecular packing in solid-state films significantly influences transport properties, with ordered lamellar structures providing optimal charge carrier pathways [9].
Temperature-dependent studies reveal that thiophene-based semiconductors maintain stable charge transport characteristics across operational ranges. The reorganization energies for hole and electron transport in thiophene derivatives typically fall within 0.1-0.3 eV, facilitating efficient charge transfer processes [10]. Dynamic disorder effects in thiophene systems generally result in mobility values ranging from 0.015 to 0.279 cm²V⁻¹s⁻¹ depending on processing conditions and molecular orientation [11].
| Transport Parameter | Value Range | Reference |
|---|---|---|
| Hole Mobility | 10⁻³ - 1.4 cm²V⁻¹s⁻¹ | [6] |
| Reorganization Energy | 0.1 - 0.3 eV | [10] |
| On/Off Ratio | 10⁴ - 10⁸ | [6] |
| Threshold Voltage | 24 - 70 V | [6] |
(2,5-Dimethylthiophen-3-yl)(phenyl)methanone demonstrates substantial potential for nonlinear optical applications through its donor-acceptor molecular architecture, where the electron-rich thiophene ring serves as a donor and the phenyl carbonyl system acts as an acceptor. Thiophene-based compounds exhibit enhanced second-order nonlinear optical coefficients compared to purely aromatic systems, with first hyperpolarizability values significantly exceeding those of para-nitroaniline [12].
The molecular second-order nonlinear optical properties of thiophene derivatives are fundamentally enhanced due to the electron-donating characteristics of the sulfur atom within the thiophene ring [12]. Quantum chemical calculations indicate that thiophene rings act as efficient donors, giving rise to highly effective second-order nonlinear optical responses. Thiophene-containing donor-acceptor compounds demonstrate first hyperpolarizability values ranging from 1 to 3 times that of para-nitroaniline, establishing their utility for photonic applications [12].
Research on thiophene-based double helicenes reveals remarkable first hyperpolarizability values reaching 29.09 × 10⁻³⁰ esu, approximately 300 times larger than organic urea molecules [13]. The combination of non-centrosymmetric electronic structures and extended π-conjugation in thiophene systems creates optimal conditions for large nonlinear optical responses. These materials exhibit high transparency and excellent second-order nonlinear optical performance, making them suitable for photonic device applications [13].
Photonic switching applications benefit from the fast optical response characteristics of thiophene derivatives. Studies on thiophene-based donor-acceptor systems demonstrate all-optical switching capabilities with microsecond response times [14]. The photoinduced birefringence in thiophene compounds enables real-time modulation of optical signals at rates of hundreds of hertz [15]. These materials show potential for integration into active layers of light-emitting devices and multispectral photonic switches [15].
| Nonlinear Optical Property | Value | Reference |
|---|---|---|
| First Hyperpolarizability | 29.09 × 10⁻³⁰ esu | [13] |
| Response Time | Microseconds | [14] |
| Switching Rate | Hundreds of Hz | [15] |
| Enhancement Factor | 1-3× vs p-nitroaniline | [12] |